molecular formula C20H39NO4 B1275057 Acetic acid, [2-(dioctylamino)-2-oxoethoxy]- CAS No. 135447-09-5

Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-

Cat. No. B1275057
M. Wt: 357.5 g/mol
InChI Key: KOHUSHSNNOEPFN-UHFFFAOYSA-N
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Description

The provided papers discuss various acetic acid derivatives, which are biologically active compounds with potential applications in medicinal chemistry. The first paper describes the charge density of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a compound whose structure has been elucidated using X-ray diffraction and quantum chemical calculations . The second paper focuses on the synthesis of a novel series of α-ketoamide derivatives using OxymaPure/DIC, which demonstrates an efficient method for coupling reactions . The third paper presents the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles from (2,4-dioxocyclohex-1-yl)acetic acid derivatives, which are intermediates for alkaloid synthesis . Lastly, the fourth paper details the synthesis and characterization of 2-oxo-1,2-dihydropyridine-1-acetic acid, a compound with a ketonic configuration and a one-dimensional folded chain structure in its solid state .

Synthesis Analysis

The synthesis of these acetic acid derivatives involves various innovative methods. The α-ketoamide derivatives were synthesized using a ring-opening reaction of N-acylisatin followed by coupling with amino acid esters using OxymaPure/DIC, which proved to be superior in terms of yield and purity compared to other methods . The 2,6-dioxo-hexahydroindoles were prepared through allylation, protection, oxidation, amide formation, and cyclization steps starting from 1,3-cyclohexane-1,3-diones . The synthesis of 2-oxo-1,2-dihydropyridine-1-acetic acid was achieved by reacting 2-hydroxypyridine with chloroacetic acid in a basic aqueous solution .

Molecular Structure Analysis

The molecular structures of these compounds were determined using various analytical techniques. X-ray diffraction and quantum chemical calculations revealed the structure and charge density of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, highlighting the importance of intermolecular hydrogen bonding . The structure of the α-ketoamide derivatives was characterized using FT-IR, NMR, and elemental analysis, confirming the successful synthesis of the target compounds . The 2-oxo-1,2-dihydropyridine-1-acetic acid was characterized by elemental analysis, IR spectrum, and single crystal X-ray diffraction, which provided insights into its crystallography and intermolecular interactions .

Chemical Reactions Analysis

The papers describe various chemical reactions that lead to the formation of the acetic acid derivatives. The synthesis of α-ketoamide derivatives involved the ring-opening of N-acylisatin and subsequent coupling reactions . The formation of 2,6-dioxo-hexahydroindoles entailed a series of reactions including allylation, protection, oxidation, and cyclization . The creation of 2-oxo-1,2-dihydropyridine-1-acetic acid was a result of a reaction between 2-hydroxypyridine and chloroacetic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures and intermolecular interactions. The study of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid revealed a pronounced charge separation and stacking between molecules with antiparallel dipole moments . The α-ketoamide derivatives synthesized using OxymaPure/DIC were obtained in excellent yield and purity, indicating favorable physical properties for further applications . The solid-state structure of 2-oxo-1,2-dihydropyridine-1-acetic acid is characterized by intermolecular hydrogen bonds that form a one-dimensional chain structure .

properties

IUPAC Name

2-[2-(dioctylamino)-2-oxoethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO4/c1-3-5-7-9-11-13-15-21(16-14-12-10-8-6-4-2)19(22)17-25-18-20(23)24/h3-18H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHUSHSNNOEPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C(=O)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404031
Record name Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-

CAS RN

135447-09-5
Record name Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Di-n-octyl-3-oxapentanedioic Acid Monoamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In Examples 2, 3 and 4 wherein a ratio of the amount (B mmol) of dioctylamine to the amount (A mmol) of diglycolic anhydride is 1.0≦B/A≦1.2, the DODGAA's were obtained in high yields while their Nd/Pr separation factor indicative of the separation ability of a metal extractant and the phase separation were satisfactory.
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